Reynoutrin Reynoutrin Quercetin-3-D-xyloside is a natural product found in Malus, Rosa multiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 549-32-6
VCID: VC21348056
InChI: InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1
SMILES: C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Molecular Formula: C20H18O11
Molecular Weight: 434.3 g/mol

Reynoutrin

CAS No.: 549-32-6

Cat. No.: VC21348056

Molecular Formula: C20H18O11

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Reynoutrin - 549-32-6

CAS No. 549-32-6
Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1
Standard InChI Key PZZRDJXEMZMZFD-DUYPVGENSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
SMILES C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Chemical Identity and Properties

Chemical Structure and Formula

Reynoutrin is chemically defined as 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl D-xylopyranoside . It has a molecular formula of C₂₀H₁₈O₁₁ and a molecular weight of 434.35 g/mol . The structure consists of a quercetin aglycone with a xylose sugar moiety attached at the 3-position through a glycosidic bond.

Physical and Chemical Properties

Reynoutrin possesses distinct physical and chemical characteristics that influence its biological activities and potential applications, as detailed in Table 1.

Table 1: Chemical and Physical Properties of Reynoutrin

PropertyValue
Chemical FormulaC₂₀H₁₈O₁₁
Molecular Weight434.35 g/mol
CAS Number549-32-6
Melting Point201-203°C
Boiling Point828.1±65.0 °C (Predicted)
Density1.86±0.1 g/cm³ (Predicted)
Physical AppearanceLight yellow to yellow solid
SolubilitySoluble in DMSO
pKa6.17±0.40 (Predicted)
StorageRoom temperature under inert atmosphere

Synonyms and Identifiers

Reynoutrin is known by several synonyms in scientific literature, which are important for comprehensive literature searches and database queries, as shown in Table 2.

Table 2: Synonyms and Alternative Names for Reynoutrin

Synonyms
Reinutrin
Quercetin-3-D-xyloside
Quercetin-3-O-xyloside
Quercetin-3-beta-D-xyloside
Quercetin-3-O-beta-D-xylopyranoside
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl D-xylopyranoside

Additional identifiers include HMDB ID: HMDB0252965, Metabolomics Workbench ID: 138674, and Wikidata: Q104393042 .

Natural Sources and Occurrence

Reynoutrin has been isolated from various plant species across different botanical families, as summarized in Table 3.

Table 3: Biological Sources of Reynoutrin

Plant SpeciesFamily
Rosa multifloraRosaceae
Toxicodendron wallichiiAnacardiaceae
Psidium cattleianum (Strawberry guava)Myrtaceae
Mimosa diplotrichaFabaceae

Reynoutrin has been specifically reported in Rosa multiflora and Toxicodendron wallichii according to PubChem data . It has also been isolated from Psidium cattleianum (strawberry guava), where it demonstrates significant antioxidant activity . Additionally, the compound has been identified in Mimosa diplotricha .

EffectDescription
Cardiac FunctionSignificantly improved cardiac function parameters
InflammationSuppressed the release of inflammatory factors
Oxidative StressReduced markers of oxidative stress
Cardiomyocyte ApoptosisInhibited programmed cell death of cardiac cells
Myocardial FibrosisAttenuated fibrotic tissue development in the heart

These cardioprotective effects position Reynoutrin as a potential natural therapeutic agent for heart failure and other cardiovascular conditions .

Pharmacological Mechanisms

The biological effects of Reynoutrin appear to be mediated through various molecular pathways. One key mechanism identified involves the regulation of S100 calcium-binding protein A1 (S100A1) expression .

Table 6: Molecular Targets in Reynoutrin's Mechanism of Action in Cardiovascular Protection

TargetEffect of ReynoutrinSignificance
S100A1Significant upregulationKey mediator of cardioprotective effects
MMP2DownregulationReduction in matrix degradation and tissue remodeling
MMP9DownregulationReduction in matrix degradation and tissue remodeling
Phosphorylated p65DownregulationDecreased NF-κB signaling and inflammation
TGF-β1DownregulationReduced fibrotic signaling

In rat models of ischemic heart failure, Reynoutrin significantly up-regulated S100A1 protein expression while down-regulating the expression of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated p65, and transforming growth factor-β1 (TGF-β1) in myocardial tissue . When S100A1 was knocked down, the beneficial effects of Reynoutrin were significantly reversed, indicating that S100A1 up-regulation is critical to Reynoutrin's cardioprotective mechanism .

This finding suggests that "Reynoutrin is a potential natural drug for the treatment of IHF, and its mechanism of action involves the up-regulation of S100A1 expression, thereby inhibiting expressions of MMPs and the transcriptional activity of nuclear factor kappa-B" .

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434.3496 g/mol